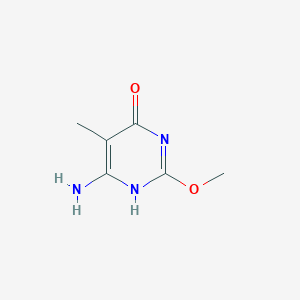

6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-2-methoxy-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-4(7)8-6(11-2)9-5(3)10/h1-2H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILVNUOJCLGZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355714 | |

| Record name | 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52386-30-8 | |

| Record name | 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one

Section 1: Introduction and Overview

This compound (CAS No: 52386-30-8) is a substituted pyrimidine derivative featuring a core heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The pyrimidinone ring system is a prevalent motif in numerous biologically active compounds, including approved therapeutics. The specific arrangement of an amino group at the C6 position, a methoxy group at C2, and a methyl group at C5 provides a unique combination of electronic and steric properties, making it a valuable building block for the synthesis of targeted molecular libraries.

The aminopyrimidine core, in particular, has been identified as a key pharmacophore in the development of kinase inhibitors. For instance, derivatives of aminopyrimidines and aminopyridines have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[1][2] Furthermore, pyrimidine-containing structures have been explored as potential antitubercular agents.[3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the known and predicted chemical properties, synthesis, analytical characterization, and therapeutic potential of this specific scaffold.

Caption: Chemical structure of this compound.

Section 2: Physicochemical Properties

The physicochemical properties of a compound are foundational to its application in research and development, influencing everything from reaction conditions to formulation and bioavailability. The properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-amino-2-methoxy-5-methyl-1H-pyrimidin-6-one | [] |

| CAS Number | 52386-30-8 | [] |

| Molecular Formula | C₆H₉N₃O₂ | [] |

| Molecular Weight | 155.16 g/mol | Calculated |

| InChI | InChI=1S/C6H9N3O2/c1-3-4(7)8-6(11-2)9-5(3)10/h1-2H3,(H3,7,8,9,10) | [] |

| InChIKey | DILVNUOJCLGZGG-UHFFFAOYSA-N | [] |

| Physical Form | Solid (Predicted) | [5] |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and Methanol.[6] | Inferred |

Section 3: Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: The most logical approach is the condensation of O-methylisourea with an appropriately substituted acetoacetate derivative, such as ethyl 2-methyl-3-oxobutanoate.

Sources

- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Methoxypyrimidin-4(3H)-one | 6128-06-9 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one (CAS 52386-29-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one, a heterocyclic compound with potential applications in medicinal chemistry. While detailed information on this specific molecule is not extensively published, this document synthesizes available data on its physicochemical properties, proposes a logical synthetic route based on established pyrimidine chemistry, and explores its potential pharmacological relevance by examining structurally related compounds. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar aminopyrimidine scaffolds in drug discovery and development.

Introduction and Physicochemical Properties

This compound is a substituted pyrimidinone, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The pyrimidine core is a fundamental building block in numerous pharmaceuticals, including anticancer and antimicrobial agents. The specific substitutions on this molecule—an amino group at the 6-position, a methoxy group at the 2-position, and a methyl group at the 5-position—are expected to modulate its chemical reactivity, solubility, and biological target interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52386-29-5 | |

| Molecular Formula | C₆H₉N₃O₂ | |

| Molecular Weight | 155.16 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | (Predicted) White to off-white crystalline solid | |

| Solubility | (Predicted) Soluble in polar organic solvents like DMSO and methanol | [2] |

Proposed Synthesis Pathway

Rationale for Synthetic Strategy

The core of this proposed synthesis is the cyclocondensation reaction, a robust and widely used method for constructing the pyrimidine ring. The choice of starting materials is dictated by the desired substitution pattern on the final product.

-

β-Ketoester: To achieve the 5-methyl substitution, a methylated β-ketoester such as ethyl 2-methylacetoacetate is a logical choice.

-

Guanidine Derivative: To introduce the 2-methoxy and 6-amino groups, a pre-functionalized guanidine derivative is required. O-Methylisourea is a suitable candidate for providing the 2-methoxy group, while the 6-amino group is formed from the guanidine nitrogen.

Step-by-Step Proposed Synthesis Protocol

-

Preparation of the Sodium Salt of the β-Ketoester: In a suitable reaction vessel, dissolve ethyl 2-methylacetoacetate in a dry alcohol, such as ethanol. To this solution, add a strong base like sodium ethoxide to generate the corresponding enolate. This step is crucial for activating the β-ketoester for the subsequent condensation.

-

Condensation with O-Methylisourea: Add O-methylisourea (or its salt, with appropriate base adjustment) to the reaction mixture containing the enolate of ethyl 2-methylacetoacetate.

-

Cyclization and Tautomerization: Heat the reaction mixture under reflux to drive the condensation and subsequent cyclization to form the pyrimidinone ring. The initial product of the cyclization will likely be in a different tautomeric form, which will rearrange to the more stable 4(3H)-one form.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with an acid, such as acetic acid. The product may precipitate out of the solution. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Figure 1: Proposed synthesis of this compound.

Structural Elucidation and Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Predicted Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methoxy protons, and the amino protons. The absence of a proton at the 5-position will simplify the aromatic region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for the carbon skeleton, with characteristic shifts for the carbonyl carbon, the carbons of the pyrimidine ring, the methyl carbon, and the methoxy carbon.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. Electron ionization (EI) mass spectrometry would likely show fragmentation patterns characteristic of pyrimidinone rings, such as the loss of CO and fragmentation of the side chains.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the pyrimidinone ring, and C-O stretching of the methoxy group.

Quality Control and Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and quantification. A C18 column with a mobile phase gradient of water and acetonitrile (both containing a small amount of formic acid or trifluoroacetic acid for better peak shape) would be a suitable starting point. Detection can be performed using a UV detector at a wavelength determined by the UV spectrum of the compound.

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the synthesis reaction and for preliminary purity assessment. A suitable mobile phase would consist of a mixture of a polar and a less polar organic solvent, such as ethyl acetate and hexanes.

Figure 2: Analytical workflow for quality control and characterization.

Potential Applications in Drug Development

The aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4]

Kinase Inhibition

Many 2-aminopyrimidine derivatives have been developed as potent and selective kinase inhibitors.[3] Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-amino group of the pyrimidine ring often forms key hydrogen bond interactions with the hinge region of the kinase active site. The substituents at other positions on the pyrimidine ring can be modified to achieve selectivity and improve pharmacokinetic properties. It is plausible that this compound could serve as a scaffold or intermediate for the synthesis of novel kinase inhibitors.

Antimicrobial and Antiviral Activity

The pyrimidine ring is a core component of nucleobases, and as such, pyrimidine analogs can interfere with nucleic acid synthesis in microorganisms and viruses. The sulfonamide drug sulfadoxine, which contains a dimethoxypyrimidine moiety, is a known inhibitor of dihydropteroate synthase, an enzyme essential for folate synthesis in protozoa like Plasmodium falciparum.[5][6] While this compound is structurally distinct, its aminopyrimidine core suggests potential for exploration as an antimicrobial or antiviral agent. Derivatives of 2-aminopyrimidin-4(3H)-one have also been investigated as potent inhibitors of HIV-1 reverse transcriptase.[7][8]

Figure 3: Potential mechanisms of action for derivatives of the target compound.

Conclusion

This compound is a substituted pyrimidinone with potential as a building block in medicinal chemistry. Although detailed experimental data for this specific compound are scarce, this guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. The proposed synthetic route is based on well-established chemical principles, and the analytical methods described are standard practices in the field. The structural similarity of this compound to known kinase inhibitors and antimicrobial agents suggests that its derivatives are promising candidates for further investigation in drug discovery programs. This technical guide serves as a starting point for researchers to unlock the potential of this and related aminopyrimidine scaffolds.

References

-

Ningbo Innopharmchem Co., Ltd. The Chemistry of Sulfadoxine: Understanding its Synthesis and Application. [Online]. Available: [Link]

- Artico, M., et al. (2007). Synthesis and biological properties of novel 2-aminopyrimidin-4(3H)-ones highly potent against HIV-1 mutant strains. Journal of Medicinal Chemistry, 50(23), 5696-5706.

- Maga, G., et al. (2006). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. Bioorganic & Medicinal Chemistry, 14(15), 5127-5136.

-

Wang, Z., et al. (2023). Structures of sulfadoxine (a) and pyrimethamine (b). ResearchGate. [Online]. Available: [Link]

- Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 5(1), 1-10.

-

PubChem. 4-Aminopyridine. [Online]. Available: [Link]

-

PubChem. 2-Aminopyrimidine. [Online]. Available: [Link]

- Google Patents. (2015). US9181223B2 - 2-aminopyrimidin-6-ones and analogs exhibiting anti-cancer and anti-proliferative activities. [Online].

- Ibrahim, M. N. (2008). NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 20(5), 4081-4084.

- Zeguile, A., et al. (2012). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Molecules, 17(8), 9561-9574.

- Basco, L. K., et al. (2000). Molecular Basis of In Vivo Resistance to Sulfadoxine-Pyrimethamine in African Adult Patients Infected with Plasmodium falciparum Malaria Parasites. Antimicrobial Agents and Chemotherapy, 44(5), 1182-1185.

- Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.

-

El-Sayed, N. S., et al. (2019). Synthesis of New Pyrimidinone Derivatives and Their Respective Biological Activity Assessment. ResearchGate. [Online]. Available: [Link]

- Khan, I., et al. (2021). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 26(23), 7247.

- A review of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews, 23(02), 1260-1266.

-

SpectraBase. (2025). 6-Amino-2,4-dimethoxypyrimidine. [Online]. Available: [Link]

- Wang, Y., et al. (2015). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 20(8), 13876-13896.

- Rao, J. N., & Sujatha, K. (2021).

- El-Gazzar, M. G., et al. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(2).

- Gampa, V., et al. (2021). Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 48, 128253.

- Christodoulou, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3169.

-

PubChem. Sulfadoxine. [Online]. Available: [Link]

-

PubChem. 2-Methoxy-5-methylpyrazine. [Online]. Available: [Link]

-

PubChem. 2-Methoxy-5-nitropyrimidine. [Online]. Available: [Link]

-

NIST. 2-Methoxy-5-methylpyrazine. [Online]. Available: [Link]

- Google Patents. (1985). US4554276A - 2-Amino-5-hydroxy-4-methylpyrimidine derivatives. [Online].

-

ResearchGate. (2023). Structures of pyrimethamine and sulfadoxine. [Online]. Available: [Link]

-

FooDB. Showing Compound 2-Methoxy-5-methylpyrazine (FDB019838). [Online]. Available: [Link]

- Google Patents. (2015). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds. [Online].

-

The Good Scents Company. 2-methoxy-5-methyl pyrazine, 2882-22-6. [Online]. Available: [Link]

- Google Patents. (2002). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. [Online].

- Google Patents. (2014). US8759372B2 - N-(5S,6S,9R)-amino-6-(2,3-difluorophenyl). [Online].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 5. nbinno.com [nbinno.com]

- 6. Molecular Basis of In Vivo Resistance to Sulfadoxine-Pyrimethamine in African Adult Patients Infected with Plasmodium falciparum Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological properties of novel 2-aminopyrimidin-4(3H)-ones highly potent against HIV-1 mutant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2][3] The strategic substitution on the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activities, leading to the development of potent therapeutic agents.[4] This guide provides a comprehensive technical overview of a specific substituted pyrimidine, 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one, with a focus on its molecular structure, synthesis, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this class of compounds.

Molecular Structure and Properties

This compound possesses a highly functionalized pyrimidine core. The structural features, including the amino, methoxy, and methyl groups, as well as the pyrimidinone tautomer, contribute to its unique chemical personality.

Tautomerism

Pyrimidin-4(3H)-ones can exist in several tautomeric forms. The predominant tautomer is the keto form, as depicted, which is generally more stable. However, the potential for tautomerization is a key aspect of its chemistry and can influence its interactions with biological targets.

Stereochemistry and Conformation

The pyrimidine ring is planar, and the substituents will have preferred orientations to minimize steric hindrance. The exocyclic amino group and the methoxy group can exhibit different rotational conformations, which may be important for receptor binding.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Predicted Value |

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.16 g/mol |

| XLogP3 | -0.8 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Data is predicted based on the compound's structure.

Molecular Structure Diagram

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Step 1: Cyclocondensation

-

To a solution of an appropriate guanidine derivative (1.0 eq) in a suitable solvent such as ethanol, add a substituted β-ketoester (1.0 eq).

-

Add a catalytic amount of a base (e.g., sodium ethoxide).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate pyrimidine core.

Step 2: Functional Group Interconversion

-

The intermediate from Step 1 is then subjected to further reactions to introduce the methoxy and methyl groups at the desired positions. This may involve protection/deprotection steps and specific alkylating agents.

Step 3: Purification

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected data is summarized based on known values for similar pyrimidine derivatives. [1][5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the amino, methoxy, and methyl groups.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted NMR Data (in DMSO-d₆)

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -CH₃ (C5) | ~2.1 | ~10 |

| -OCH₃ (C2) | ~3.8 | ~55 |

| -NH₂ (C6) | ~6.5 (broad singlet) | - |

| C2 | - | ~160 |

| C4 | - | ~165 |

| C5 | - | ~105 |

| C6 | - | ~155 |

These are predicted values and may vary in an actual experimental setting.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition. [10][11][12][13]

-

Expected Molecular Ion (M+) : m/z = 155.07

-

High-Resolution Mass Spectrometry (HRMS) : Will provide the exact mass, confirming the molecular formula C₆H₉N₃O₂.

-

Fragmentation Pattern : Characteristic losses of small neutral molecules such as CO, CH₃, and NH₂ are expected.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. [1][9] Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amino) | 3300-3500 |

| C-H stretch (methyl, methoxy) | 2850-3000 |

| C=O stretch (keto) | 1650-1690 |

| C=N and C=C stretch (ring) | 1550-1650 |

| C-O stretch (methoxy) | 1200-1300 |

Potential Biological Activity and Applications

Substituted pyrimidines are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [1][3][4]The specific combination of substituents in this compound suggests potential for biological activity.

Hypothesized Mechanism of Action

The planar heterocyclic core and the array of hydrogen bond donors and acceptors suggest that this molecule could act as a competitive inhibitor for ATP-binding sites in kinases or other enzymes.

Caption: Potential mechanism of action via kinase inhibition.

Future Directions

Further investigation into the biological activity of this compound is warranted. Screening against a panel of kinases and other relevant biological targets could reveal its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, would be a logical next step in any drug discovery program based on this scaffold.

Conclusion

This compound is a fascinating molecule with a rich chemical architecture. This guide has provided a detailed overview of its molecular structure, plausible synthetic routes, and predicted spectroscopic characteristics based on the established chemistry of related pyrimidine derivatives. The potential for this compound to exhibit significant biological activity makes it an attractive target for further research in medicinal chemistry and drug development.

References

- American Chemical Society. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. ACS Publications.

- Furberg, S., & Solbakk, J. (1973). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica, 27, 2536-2546.

- Gerokonstantis, D. T., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.

- BenchChem. (2025).

- Arshad, M., et al. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Journal of Molecular Structure, 1137, 687-701.

- Gerokonstantis, D. T., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed, 37175322.

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. Retrieved from [Link]

- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

- Jennings, A. L., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry, 29(7), 2065-2068.

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

MDPI. (2022). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

- Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 52(21), 6847-6857.

- Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 66(5), 3588-3620.

-

Chemistry Steps. (n.d.). The Nitrogen Rule in Mass Spectrometry. Retrieved from [Link]

- Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859.

Sources

- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one, a substituted pyrimidine of significant interest in medicinal chemistry. The guide delves into its nomenclature, tautomeric forms, and structural elucidation through spectroscopic methods. It further explores potential synthetic pathways, characteristic chemical reactivity, and promising biological applications, particularly in the context of kinase inhibition for oncological research. This document synthesizes current knowledge on related compounds to offer predictive insights and detailed protocols, serving as a foundational resource for its application in research and drug discovery.

Nomenclature and Structural Elucidation

The pyrimidine core is a fundamental scaffold in numerous biologically active compounds. The specific substitution pattern of the title compound gives rise to important structural considerations, most notably tautomerism.

IUPAC Nomenclature and Tautomerism

This compound exists in equilibrium between its lactam (keto) and lactim (enol) tautomeric forms. This is a common feature for hydroxypyrimidines. The nomenclature reflects this duality:

-

Keto form: The predominant tautomer under most conditions is This compound . According to IUPAC conventions that prioritize the keto group, it can also be named 4-amino-2-methoxy-5-methyl-1H-pyrimidin-6-one . This form is associated with CAS Registry Number 52386-30-8 .

-

Enol form: The corresponding enol tautomer is named 6-amino-2-methoxy-5-methylpyrimidin-4-ol .

The equilibrium between these two forms is crucial as it can influence the molecule's hydrogen bonding capabilities and its interactions with biological targets.

Diagram: Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the keto and enol forms.

Physicochemical Properties

The table below summarizes the key physicochemical properties of the compound.

| Property | Value |

| CAS Number | 52386-30-8 (keto form) |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.16 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred from closely related analogs.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl, methoxy, and amino protons. The chemical shifts would be influenced by the aromatic pyrimidine ring.

-

Methyl Protons (-CH₃): A singlet around δ 2.0-2.5 ppm.

-

Methoxy Protons (-OCH₃): A singlet around δ 3.8-4.2 ppm.

-

Amino Protons (-NH₂): A broad singlet that may appear between δ 5.0-7.0 ppm, the chemical shift of which is dependent on solvent and concentration.

-

N-H Proton (ring): A broad singlet, potentially in the downfield region (δ 10.0-12.0 ppm), characteristic of the lactam proton.

¹³C NMR Spectroscopy: The carbon NMR would provide insights into the carbon framework of the molecule.

-

Methyl Carbon (-CH₃): An upfield signal around δ 10-20 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 50-60 ppm.

-

Aromatic/Heterocyclic Carbons: Multiple signals in the range of δ 90-170 ppm, corresponding to the pyrimidine ring carbons. The carbonyl carbon (C4) would be the most downfield, likely above δ 160 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to its functional groups.

-

N-H Stretching: Broad bands in the region of 3100-3500 cm⁻¹ from the amino group and the ring N-H.

-

C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹ characteristic of the pyrimidinone carbonyl group.

-

C=N and C=C Stretching: Absorptions in the 1550-1650 cm⁻¹ region.

-

C-O Stretching: Bands in the 1050-1250 cm⁻¹ region corresponding to the methoxy group.

Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 155, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl, methoxy, and amino groups.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of substituted pyrimidinones is a well-established area of organic chemistry. A plausible synthetic route for this compound involves the cyclocondensation of a β-ketoester with a guanidine derivative.

Diagram: Proposed Synthetic Pathway

Caption: Proposed synthesis via cyclocondensation.

Experimental Protocol: General Procedure for Pyrimidinone Synthesis

-

Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add O-methylisourea (1.0 equivalent).

-

Addition of β-ketoester: To the resulting mixture, add ethyl 2-methylacetoacetate (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups: the amino group, the methoxy group, and the pyrimidinone ring.

-

Amino Group: The exocyclic amino group can undergo reactions typical of primary amines, such as acylation, alkylation, and diazotization.

-

Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions.

-

Pyrimidine Ring: The electron-rich pyrimidine ring can be susceptible to electrophilic substitution, although the existing substituents will direct the position of attack. The lactam nitrogen can also be a site for alkylation.

Biological Activity and Applications in Drug Development

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with applications as anticancer, antimicrobial, and anti-inflammatory agents.

Potential as Kinase Inhibitors

Recent studies have highlighted that aminopyrimidine derivatives can act as potent and selective inhibitors of various kinases. For instance, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[1] The structural similarity of this compound to these active compounds suggests its potential as a scaffold for developing novel kinase inhibitors.

Diagram: Simplified Kinase Inhibition Pathway

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Workflow for Biological Evaluation

The evaluation of this compound as a potential drug candidate would follow a standard preclinical drug discovery workflow.

Experimental Protocol: In Vitro Kinase Assay

-

Assay Setup: In a microplate, combine the kinase enzyme (e.g., FGFR4), a suitable substrate, and ATP.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.

-

Detection: Use a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. The signal is typically measured using a plate reader.

-

Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

Conclusion

This compound is a substituted pyrimidine with significant potential as a building block in medicinal chemistry. Its structural features, particularly its tautomeric nature, and the reactivity of its functional groups make it an attractive scaffold for the synthesis of novel therapeutic agents. Based on the biological activity of structurally related compounds, it holds promise as a precursor for the development of kinase inhibitors for cancer therapy. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential.

References

-

Jo, A., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. [Link]

-

NIST. 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. [Link]

-

PrepChem. Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. [Link]

Sources

The Pyrimidine Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Pyrimidine Core

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, stands as a cornerstone in the architecture of life and medicine.[1][2] Its fundamental role is cemented by its presence in the nucleic acid bases cytosine, thymine, and uracil, the very blueprints of genetic information.[1][2][3][4][5] Beyond this, it is an integral component of essential biomolecules like thiamine (Vitamin B1).[1][4] This natural prevalence has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, a starting point for the synthesis of compounds with a vast and diverse range of pharmacological activities.[3][4][5][6][7][8]

The synthetic tractability of the pyrimidine core allows for precise structural modifications, enabling chemists to fine-tune its biological properties. This has led to the development of a multitude of derivatives that exhibit potent anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[3][4][5][6][9][10] This guide offers a technical exploration of these key biological activities, providing an in-depth analysis of the underlying mechanisms of action, field-proven experimental protocols for their evaluation, and a clear presentation of structure-activity relationship data.

Anticancer Activity: Targeting the Engines of Malignancy

Pyrimidine derivatives are at the forefront of oncology, with numerous approved drugs and a robust pipeline of clinical candidates.[11][12] Their efficacy stems from their ability to selectively interfere with cellular processes that are dysregulated in cancer, such as uncontrolled proliferation, survival signaling, and apoptosis evasion.

Core Mechanisms of Antineoplastic Action

The anticancer effects of pyrimidine derivatives are multifaceted, primarily involving the inhibition of key enzymes and signaling pathways critical for tumor growth and survival.

-

Kinase Inhibition: A predominant mechanism is the targeting of protein kinases, which act as central nodes in cellular signaling. Many pyrimidine-based drugs are designed to compete with ATP for the kinase binding site, effectively shutting down downstream signaling. Key targets include:

-

Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), HER2, and RON, which are often overexpressed or mutated in various cancers, driving cell proliferation.[11][13]

-

Serine/Threonine Kinases: Including PI3K (Phosphoinositide 3-kinase) and other kinases in the PI3K/Akt/mTOR pathway, which are crucial for cell growth, metabolism, and survival.[13]

-

-

Antimetabolite Activity: As analogs of natural pyrimidines, some derivatives function as antimetabolites. They act by blocking the synthesis of pyrimidine-containing nucleotides, which in turn halts DNA and RNA synthesis and inhibits cell division.[13] A classic example is 5-Fluorouracil (5-FU).[1][2]

-

Induction of Apoptosis: Many pyrimidine compounds exert their cytotoxic effects by triggering programmed cell death (apoptosis).[14] Mechanistic studies show they can modulate the expression of key apoptosis-regulating proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspases and cell death.[15]

Visualizing the Mechanism: PI3K Inhibition Pathway

The diagram below illustrates how a pyrimidine-based inhibitor can block the PI3K/Akt signaling pathway, a frequently hyperactivated cascade in cancer that promotes cell survival and proliferation.

Caption: Inhibition of the PI3K/Akt pathway by a pyrimidine derivative.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[16][17]

Principle: Viable cells with active mitochondria contain dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[16]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Comparative Anticancer Activity

The following table summarizes representative IC₅₀ values, illustrating the differential potency of hypothetical pyrimidine derivatives against various human cancer cell lines.

| Compound ID | Scaffold | A549 (Lung) IC₅₀ (µM)[16] | MCF-7 (Breast) IC₅₀ (µM)[14] | SW480 (Colon) IC₅₀ (µM)[15] |

| PY-01 | 2-aminopyrimidine | 15.2 | 22.5 | 18.9 |

| PY-02 | 4-anilinopyrimidine | 2.5 | 5.1 | 3.8 |

| PY-03 | Pyrido[2,3-d]pyrimidine | 0.8 | 1.2 | 0.9 |

| 5-FU | (Reference Drug) | 3.1 | 4.5 | 2.7 |

Antimicrobial Activity: Combating Pathogenic Threats

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrimidine derivatives have demonstrated significant potential as both antibacterial and antifungal agents, offering new chemical scaffolds for development.[1][9][18]

Core Mechanisms of Antimicrobial Action

Pyrimidine derivatives disrupt microbial viability through several mechanisms, often targeting processes essential for pathogen survival that are distinct from the host.

-

Enzyme Inhibition: A key strategy is the inhibition of microbial enzymes. For instance, some derivatives are designed to target Penicillin-Binding Proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis in the bacterial cell wall.[9]

-

Disruption of Metabolic Pathways: Similar to their anticancer effects, pyrimidine antimetabolites can interfere with microbial nucleic acid synthesis, depriving the pathogen of essential building blocks for replication.

-

Structure-Activity Relationship (SAR): Research has shown that the nature and position of substituents on the pyrimidine ring are critical for antimicrobial potency.[3][19][20] For example, the introduction of hydrophobic aryl rings or electronegative groups can significantly enhance activity against specific bacterial or fungal strains.[9][20]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Principle: A standardized inoculum of the test microbe is exposed to serial dilutions of the pyrimidine derivative in a liquid growth medium. Growth is assessed visually after incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.

-

Controls: Include a positive control (microbes in broth, no compound) to ensure viability and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi) should be run in parallel.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

-

MIC Determination: Read the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Workflow: MIC Determination via Broth Microdilution

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Data Presentation: Comparative Antimicrobial Activity

| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |

| PY-AM01 | 16 | 32 | >64 |

| PY-AM02 | 4 | 8 | 16 |

| PY-AM03 | 8 | 16 | 4 |

| Gentamicin | 1 | 2 | N/A |

| Fluconazole | N/A | N/A | 2 |

Antiviral Activity: Inhibiting Viral Replication

Pyrimidine derivatives, particularly nucleoside analogs, have been pivotal in the development of antiviral therapies. Their structural similarity to natural nucleosides allows them to be recognized by viral polymerases, leading to the disruption of viral replication. They have shown activity against a wide range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C (HBV/HCV), and herpes viruses.[21]

Core Mechanisms of Antiviral Action

-

Chain Termination: The primary mechanism for many pyrimidine nucleoside analogs is acting as chain terminators. After being phosphorylated by host and/or viral kinases, they are incorporated into the growing viral DNA or RNA strand by viral polymerases. Lacking a 3'-hydroxyl group, they prevent the addition of the next nucleotide, thereby terminating elongation. Zidovudine (AZT), an anti-HIV drug, is a classic example.[1][22]

-

Enzyme Inhibition: Non-nucleoside pyrimidine derivatives can also inhibit viral enzymes through allosteric binding. For example, certain diarylpyrimidine (DAPY) compounds are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.

Experimental Protocol: Anti-HIV Replication Assay (MT-4/MTT Assay)

This assay evaluates a compound's ability to protect T-lymphocyte (MT-4) cells from the cytopathic effects of HIV infection.[23][24]

Principle: MT-4 cells are highly susceptible to HIV infection, which leads to cell death. An effective antiviral agent will inhibit viral replication and thus protect the cells from this cytopathic effect. Cell viability is measured using the MTT assay, where a higher signal indicates greater protection.

Step-by-Step Methodology:

-

Cell Culture and Infection: Culture MT-4 cells and infect them with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a predetermined multiplicity of infection (MOI).

-

Compound Addition: Immediately after infection, seed the cells into a 96-well plate containing serial dilutions of the test pyrimidine derivatives.

-

Controls: Include wells with infected, untreated cells (virus control) and uninfected, untreated cells (cell control). A known anti-HIV drug (e.g., Zidovudine) should be used as a positive control.

-

Incubation: Incubate the plate for 5 days at 37°C and 5% CO₂, allowing for multiple rounds of viral replication and induction of cytopathic effects in the absence of an effective inhibitor.

-

Viability Assessment: On day 5, perform the MTT assay as described in Section 1.3 to quantify the number of viable cells in each well.

-

Data Analysis:

-

Calculate the percentage of cell protection for each compound concentration.

-

Determine the EC₅₀ (50% effective concentration), the concentration at which the compound protects 50% of the cells from virus-induced death.

-

Separately, determine the CC₅₀ (50% cytotoxic concentration) on uninfected MT-4 cells to assess compound toxicity.

-

Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window.[21]

-

Workflow: Anti-HIV Drug Screening

Caption: Workflow for evaluating the anti-HIV activity of pyrimidine derivatives.

Data Presentation: Antiviral Activity against HIV-1

| Compound ID | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| PY-AV01 | 5.2 | >100 | >19 |

| PY-AV02 | 0.08 | 85 | 1063 |

| PY-AV03 | 25.1 | >100 | >4 |

| Zidovudine | 0.01 | >100 | >10,000 |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Pyrimidine derivatives have emerged as potent anti-inflammatory agents by targeting critical components of the inflammatory response.[22] Several pyrimidine-based drugs, such as Tofacitinib, are already in clinical use for inflammatory conditions.[25]

Core Mechanisms of Anti-inflammatory Action

-

COX Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[25] Many modern pyrimidine derivatives are designed for selective inhibition of COX-2, the inducible isoform upregulated at sites of inflammation, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[26][27]

-

Inhibition of Inflammatory Mediators: These compounds can suppress the production and activity of other key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[25]

-

NF-κB Pathway Inhibition: They can interfere with pro-inflammatory signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is a master regulator of the expression of many inflammatory genes.[25]

Visualizing the Mechanism: COX and NF-κB Pathways

Caption: Pyrimidine derivatives can inhibit both COX-2 and NF-κB signaling.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

Principle: The peroxidase component of the COX enzyme catalyzes the oxidation of a chromogenic substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The rate of oxidation can be measured spectrophotometrically, and inhibition of this rate reflects the inhibitory activity of the test compound.[26]

Step-by-Step Methodology:

-

Enzyme Preparation: Use purified, recombinant human or ovine COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.

-

Compound Incubation: Add the test pyrimidine derivative at various concentrations to the wells, followed by the addition of either the COX-1 or COX-2 enzyme. Allow a brief pre-incubation period (e.g., 10 minutes at room temperature).

-

Reaction Initiation: Initiate the reaction by adding a solution containing both arachidonic acid (the substrate for the cyclooxygenase reaction) and TMPD (the chromogenic substrate for the peroxidase reaction).

-

Kinetic Measurement: Immediately measure the change in absorbance over time at ~610 nm using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the initial reaction velocity (rate) for each concentration. Determine the percent inhibition relative to a vehicle control. Plot the percent inhibition against the compound concentration to calculate the IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Data Presentation: COX-2 Selectivity

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |

| PY-AI01 | 25.6 | 1.5 | 17.1 |

| PY-AI02 | >100 | 0.2 | >500 |

| Ibuprofen | 5.1 | 15.2 | 0.3 |

| Celecoxib | 28.4 | 0.05 | 568 |

Cardiovascular Effects: A Spectrum of Vascular and Myocardial Actions

The therapeutic potential of pyrimidine derivatives extends to the cardiovascular system, where they have been investigated for a range of effects, including vasodilation and antihypertensive properties.[6][10]

Core Mechanisms of Cardiovascular Action

-

Vasodilation: Certain pyrimidine derivatives can induce relaxation of vascular smooth muscle, leading to vasodilation. This effect can be mediated by various mechanisms, including the release of nitric oxide (NO) from the endothelium or direct effects on ion channels in smooth muscle cells.[28][29]

-

Calcium Channel Blockade: Some fused pyrimidine structures have been shown to act as calcium channel blockers.[30] By inhibiting the influx of calcium into vascular smooth muscle and cardiac cells, they can cause vasodilation and reduce heart rate and contractility, effects beneficial in treating hypertension and angina.

-

Modulation of Coronary Blood Flow: By inducing vasodilation in the coronary arteries, pyrimidine derivatives can improve the oxygen supply to the heart muscle, a property with potential therapeutic application in ischemic heart disease.[29][31]

Experimental Protocol: Ex Vivo Assessment of Vasodilator Activity

This protocol uses isolated aortic rings from a laboratory animal (e.g., a rat) to directly measure the effect of a compound on vascular tone.

Principle: A segment of the thoracic aorta is suspended in an organ bath under tension and pre-contracted with an agent like phenylephrine. The test compound is then added cumulatively, and the degree of relaxation is measured, indicating vasodilator activity.

Step-by-Step Methodology:

-

Tissue Preparation: Humanely euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings approximately 2-3 mm in length.

-

Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5 grams, replacing the buffer every 15-20 minutes.

-

Viability Check: Test the integrity of the endothelium by contracting the rings with phenylephrine (1 µM) and then adding acetylcholine (10 µM). A relaxation of >70% indicates a healthy, intact endothelium.

-

Contraction: After washing out the acetylcholine, re-contract the rings with phenylephrine to achieve a stable plateau.

-

Cumulative Dosing: Add the pyrimidine derivative to the bath in a cumulative manner (from low to high concentration), allowing the relaxation response to stabilize at each concentration.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC₅₀ (concentration causing 50% of the maximal relaxation) and the Eₘₐₓ (maximal relaxation).

Workflow: Isolated Aortic Ring Assay

Caption: Experimental workflow for assessing vasodilator activity.

Data Presentation: Vasodilator Potency

| Compound ID | Eₘₐₓ (% Relaxation) | EC₅₀ (µM) |

| PY-CV01 | 95 ± 4% | 2.1 |

| PY-CV02 | 88 ± 6% | 10.5 |

| PY-CV03 | 45 ± 5% | >30 |

| Acetylcholine | 98 ± 2% | 0.05 |

Conclusion: The Future is Built on a Privileged Core

The pyrimidine scaffold has unequivocally demonstrated its profound and versatile impact on medicinal chemistry and drug discovery.[1][6] Its presence in fundamental biological molecules provides a natural starting point for therapeutic design, while its synthetic accessibility allows for extensive optimization. From cytotoxic agents that halt cancer progression to selective inhibitors that quell inflammation and novel compounds that combat life-threatening pathogens, the derivatives of this simple heterocycle are integral to the modern pharmacopeia.

The continuing exploration of structure-activity relationships, coupled with advanced screening methodologies and a deeper understanding of disease biology, promises a bright future for pyrimidine-based therapeutics.[5] The development of multi-target agents, compounds with enhanced selectivity and improved pharmacokinetic profiles, and the application of this scaffold to new and challenging disease targets will ensure that the pyrimidine nucleus remains a privileged and highly fruitful area of research for years to come.

References

-

Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

-

Youssif, S., El-Bahaie, S., & Nabih, E. (2009). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial and Anti-inflammatory Agents. Molecules, 14(7), 2459-2467. [Link]

-

(PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). ResearchGate. [Link]

-

Kumar, D., Kumar, N., & Singh, J. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 18-26. [Link]

-

Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

-

Martins, M. A. P., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(10), 5949-5979. [Link]

-

Li, P., et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2704-2723. [Link]

-

Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Głowacka, E., et al. (2021). Synthesis and antibacterial properties of pyrimidine derivatives. Molecules, 26(11), 3395. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Journal of Drug Delivery and Therapeutics, 13(5-S), 156-167. [Link]

-

Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Pyrimidine. Journal of Current Pharma Research, 14(3), 33-40. [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2024). World Journal of Pharmaceutical Research, 13(15), 1145-1168. [Link]

-

Rawat, A., & Kumar, S. (2018). Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. Cogent Chemistry, 4(1), 1434932. [Link]

-

Geronikaki, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]

-

Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]

-

A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). International Journal of Creative Research Thoughts (IJCRT), 9(12). [Link]

-

El-Sabbagh, O. I., et al. (2020). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Recent Patents on Anti-Infective Drug Discovery, 15(2), 111-131. [Link]

-

Richardson, P. D., & Opie, L. H. (1982). Methods for the assessment of the effects of drugs on coronary blood flow in man. British Journal of Clinical Pharmacology, 14(2), 285-295. [Link]

-

Pannecouque, C., et al. (2013). Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV. Antiviral Chemistry and Chemotherapy, 23(4), 143-149. [Link]

-

Kachroo, M., Panda, R., & Yadav, Y. (2012). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 4(4), 1599-1607. [Link]

-

Kamal, A., et al. (2015). Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. Recent Patents on Anti-Cancer Drug Discovery, 10(1), 21-53. [Link]

-

Kilic-Kurt, Z., Ozmen, N., & Bakar-Ates, F. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028. [Link]

-

Hourani, S. M., & Welford, L. A. (1993). Effects of pyrimidines on the guinea-pig coronary vasculature. British Journal of Pharmacology, 108(4), 953-958. [Link]

-

Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2125. [Link]

-

(PDF) An overview on synthesis and biological activity of pyrimidines. (2022). ResearchGate. [Link]

-

Bretschneider, H. J., et al. (1959). Effect of a pyrimido-pyrimidine derivative on the oxygen supply of the heart muscle. Arzneimittelforschung, 9(1), 49-59. [Link]

-

Szulc, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(14), 3290. [Link]

-

Sharma, M. C., & Kumar, S. (2010). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 72(3), 287-293. [Link]

-

Szulc, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(14), 3290. [Link]

-

Improving the Measurement of Drug-induced Cardiovascular Effects. (2023). YouTube. [Link]

-

Geronikaki, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]

-

Martins, M. A. P., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(10), 5949-5979. [Link]

-

Pyrimidine As Anticancer Agent: A Review. (2012). Journal of Advanced Scientific Research, 3(4), 13-20. [Link]

-

(PDF) Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV. (2013). ResearchGate. [Link]

-

Sager, P. T., et al. (2012). Cardiac imaging approaches to evaluate drug-induced myocardial dysfunction. American Heart Journal, 164(6), 807-818. [Link]

-

Filimonov, D., et al. (2022). Assessment of the cardiovascular adverse effects of drug-drug interactions through a combined analysis of spontaneous reports and predicted drug-target interactions. Journal of Cheminformatics, 14(1), 1-16. [Link]

-

Pyrimidine-derived cardiovascular agents. (n.d.). ResearchGate. [Link]

-

Zhang, Z. Q., et al. (2017). Investigational drugs with dual activity against HBV and HIV (Review). International Journal of Molecular Medicine, 40(5), 1247-1258. [Link]

-

Cardiovascular Drug Monitoring: Ensuring Safety and Efficacy. (n.d.). Creative Diagnostics. [Link]

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. (2023). MDPI. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. heteroletters.org [heteroletters.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijcrt.org [ijcrt.org]

- 14. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijpsonline.com [ijpsonline.com]

- 23. sci-hub.box [sci-hub.box]

- 24. researchgate.net [researchgate.net]

- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Effects of pyrimidines on the guinea-pig coronary vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Effect of a pyrimido-pyrimidine derivative on the oxygen supply of the heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers [mdpi.com]

- 31. Methods for the assessment of the effects of drugs on coronary blood flow in man - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Substituted Pyrimidinones: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of the Pyrimidinone Scaffold

The pyrimidinone core, a privileged heterocyclic scaffold, stands as a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry. Its presence in the fundamental building blocks of life, the nucleobases uracil and thymine, foreshadows its profound biological relevance. For decades, researchers have been captivated by the therapeutic versatility of substituted pyrimidinones, unlocking a remarkable spectrum of pharmacological activities. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, aiming to provide not only a thorough overview of the field but also actionable, field-proven insights into the synthesis, evaluation, and mechanistic understanding of this remarkable class of compounds. We will delve into the causality behind experimental choices, offering a self-validating framework for your own research endeavors.

I. The Synthetic Cornerstone: Accessing the Pyrimidinone Core

The therapeutic journey of any scaffold begins with its synthesis. For pyrimidinones, the Biginelli reaction, a classic multicomponent reaction first reported in 1891, remains a highly efficient and versatile method for constructing the core 3,4-dihydropyrimidin-2(1H)-one (DHPM) structure.[1] Its enduring appeal lies in its operational simplicity, atom economy, and the ability to generate molecular diversity in a single step.

Mechanism of the Biginelli Reaction

The reaction mechanism proceeds through a series of acid-catalyzed bimolecular reactions. While several mechanisms have been proposed, the most widely accepted pathway begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step involves cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the dihydropyrimidinone.[2]

}

A simplified schematic of the Biginelli reaction mechanism.

Experimental Protocol: Microwave-Assisted Synthesis of Monastrol

To illustrate a practical and efficient synthetic approach, we present a detailed protocol for the synthesis of Monastrol, a well-known mitotic kinesin Eg5 inhibitor with anticancer properties. This protocol utilizes microwave irradiation to significantly reduce reaction times compared to conventional heating.[3]

Materials:

-

3-Hydroxybenzaldehyde (1.22 g, 10 mmol)

-

Ethyl acetoacetate (1.30 g, 10 mmol)

-

Thiourea (0.76 g, 10 mmol)

-

Ethanol (2 mL)

-

Hydrochloric acid (catalytic amount, 3-4 drops)

-

Microwave synthesis vial (10 mL) with a magnetic stir bar

-

Microwave synthesizer

Procedure:

-

Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine 3-hydroxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (10 mmol), and ethanol (2 mL).

-

Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) to the reaction mixture.

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 100 °C for 30 minutes.

-

Precipitation and Filtration: After the reaction is complete, allow the vial to cool to room temperature. A precipitate will form. Cool the mixture further in an ice bath for 15 minutes to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 5 mL).

-

Drying: Dry the product under vacuum to obtain Monastrol as a crystalline solid.

-

Purification (Optional): While this method often yields a product of high purity, recrystallization from ethanol or purification by column chromatography (silica gel, ethyl acetate/hexane gradient) can be performed if necessary.[3]

Expected Yield: 76-86%[3]

}

Workflow for the microwave-assisted synthesis of Monastrol.

II. Anticancer Applications: Targeting Uncontrolled Cell Proliferation

The pyrimidinone scaffold has emerged as a prolific source of anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4][5]

A. Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a pivotal role in regulating cell growth, and its aberrant activation is a hallmark of many cancers.[6][7] Substituted pyrimidinones have been successfully developed as potent EGFR tyrosine kinase inhibitors (TKIs).[1][8] These inhibitors typically function by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades that promote cell proliferation.[6]

}

Inhibition of the EGFR signaling pathway by a pyrimidinone derivative.

Structure-Activity Relationship (SAR) Insights for EGFR Inhibitors:

| Position | Substitution | Impact on Activity | Reference |

| C4-Anilino Moiety | Substituted anilines | Essential for binding to the hinge region of the kinase domain. | [9] |

| Small, electron-withdrawing groups | Often enhance potency. | [9] | |

| C5 | Small alkyl or halo groups | Can improve potency and selectivity. | [6] |

| C2 | Various amines | Modulates solubility and pharmacokinetic properties. | [1] |

| Fused Rings | Pyrrolo[2,3-d]pyrimidine | Can enhance binding affinity and selectivity for mutant EGFR. | [6] |

Table 1: Representative Pyrimidinone-Based EGFR Inhibitors and their IC50 Values

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Compound 42 | EGFRL858R/T790M | 34 | H1975 | [10] |

| Compound 45 | EGFRL858R/T790M | 23.3 | H1975 | [10] |

| Osimertinib | EGFRT790M | <10 | - | [1] |

| Lazertinib | EGFRT790M | 2.4 | Ba/F3 | [1] |

B. Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of serine/threonine kinases that regulate the cell cycle. Their dysregulation is a common feature of cancer, making them attractive therapeutic targets.[11] Pyrimidinone-based compounds have been developed as potent inhibitors of various CDKs, particularly CDK2, CDK4, and CDK6, leading to cell cycle arrest and apoptosis in cancer cells.[7][11]

}

Inhibition of the cell cycle by pyrimidinone-based CDK inhibitors.

Structure-Activity Relationship (SAR) Insights for CDK Inhibitors:

| Position | Substitution | Impact on Activity | Reference |

| C2-Anilino Moiety | Substituted anilines | Key for hinge region binding. | [7] |

| C4-Amino Group | Small alkyl or cycloalkyl groups | Influences selectivity and potency. | [11] |

| C6 | Aromatic or heteroaromatic rings | Can enhance potency through additional interactions. | [11] |

| Fused Rings | Pyrrolo[2,3-d]pyrimidine | Often leads to highly selective CDK2 inhibitors. | [11] |

Table 2: Representative Pyrimidinone-Based CDK Inhibitors and their IC50 Values

| Compound | Target | IC50 (nM) | Reference |

| Compound 17 | CDK2 | 0.19 | [12] |

| Compound 18 | CDK2 | 5.1 | [12] |

| Palbociclib | CDK4/6 | 11/15 | [11] |

| Ribociclib | CDK4/6 | 10/39 | [11] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)